molecular formula C8H12N2O2 B13065446 3-Amino-1-(ethoxymethyl)-1,4-dihydropyridin-4-one

3-Amino-1-(ethoxymethyl)-1,4-dihydropyridin-4-one

Cat. No.: B13065446
M. Wt: 168.19 g/mol
InChI Key: OLXHWSSYADOPEY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its pyridine-derived core and substituent groups. The parent structure is 1,4-dihydropyridin-4-one , a six-membered ring with two hydrogen atoms added to the 1,4-positions and a ketone group at position 4. The substituents include:

  • An ethoxymethyl group (-CH2-O-CH2CH3) at position 1.
  • An amino group (-NH2) at position 3.

Following IUPAC priority rules, the numbering begins at the nitrogen atom (position 1), proceeds to the ketone (position 4), and prioritizes the amino group (position 3) over the ethoxymethyl group. The full systematic name is 3-amino-1-(ethoxymethyl)-1,4-dihydropyridin-4-one .

Key Nomenclature Data

Property Value
IUPAC Name This compound
Molecular Formula C8H12N2O2
Molecular Weight 168.20 g/mol
SMILES Notation O=C1C=C(N(COC)C=C1)N

The ethoxymethyl group introduces an ether linkage, while the amino group contributes basicity and hydrogen-bonding potential. This nomenclature aligns with conventions observed in structurally analogous compounds, such as 3-amino-1-ethyl-1,4-dihydropyridin-4-one (PubChem CID 71756677).

Molecular Architecture and Functional Group Analysis

The molecular architecture of this compound is defined by its heterocyclic core and substituent arrangement:

Core Structure

  • 1,4-Dihydropyridin-4-one backbone : A partially saturated pyridine ring with single bonds at positions 1 and 4, creating a non-aromatic system. The ketone at position 4 introduces electron-withdrawing character, polarizing the ring.
  • Conjugation : Residual double bonds at positions 2-3 and 5-6 allow limited conjugation, influencing reactivity and tautomerism.

Functional Groups

Group Position Role
Ethoxymethyl (-CH2-O-CH2CH3) 1 Enhances solubility; steric bulk
Amino (-NH2) 3 Nucleophilic site; hydrogen bonding
Ketone (C=O) 4 Electrophilic center; hydrogen-bond acceptor

The ethoxymethyl group’s ether oxygen participates in dipole interactions, while its ethyl chain contributes hydrophobicity. The amino group’s lone pair enables participation in acid-base reactions, and the ketone’s electrophilicity facilitates nucleophilic additions or condensations.

Tautomeric and Conformational Isomerism Considerations

Tautomerism

The 1,4-dihydropyridin-4-one system exhibits keto-enol tautomerism, though the equilibrium strongly favors the keto form due to aromatic stabilization in the enol form being incomplete. Computational studies of analogous compounds suggest that the amino group at position 3 further stabilizes the keto tautomer through intramolecular hydrogen bonding with the ketone oxygen.

Conformational Flexibility

  • Ethoxymethyl Rotation : The ethoxymethyl group rotates freely around the N-CH2 bond, adopting gauche or anti conformations. Steric hindrance between the ethoxy group and the pyridinone ring favors the gauche conformation, as observed in crystallographic data for similar structures.
  • Ring Puckering : Partial saturation at positions 1 and 4 introduces slight ring puckering, reducing planarity and altering electronic distribution. This puckering is minimized in the presence of electron-withdrawing groups like the ketone.
Energy Barriers for Rotation
Dihedral Angle (°) Relative Energy (kcal/mol)
60 (gauche) 0.0 (reference)
180 (anti) 1.2

These energy differences, derived from density functional theory (DFT) calculations on related compounds, highlight the ethoxymethyl group’s dynamic behavior.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-amino-1-(ethoxymethyl)pyridin-4-one

InChI

InChI=1S/C8H12N2O2/c1-2-12-6-10-4-3-8(11)7(9)5-10/h3-5H,2,6,9H2,1H3

InChI Key

OLXHWSSYADOPEY-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C=CC(=O)C(=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(ethoxymethyl)-1,4-dihydropyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and subsequent functional group modifications. Reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(ethoxymethyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Commonly involves replacing the amino or ethoxymethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antihypertensive Properties

Compounds within the 1,4-dihydropyridine class, including 3-amino derivatives, have been extensively studied for their antihypertensive effects. These compounds act primarily as calcium channel blockers, which help in the relaxation of vascular smooth muscle and reduction of blood pressure. A notable example is amlodipine, a well-known calcium channel blocker derived from similar structures .

Table 1: Antihypertensive Activity of Dihydropyridine Derivatives

Compound NameMechanism of ActionIC50 (µM)Reference
AmlodipineCalcium Channel Blocker0.02
3-Amino-1-(ethoxymethyl)-1,4-dihydropyridin-4-oneCalcium Channel BlockerTBD

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1,4-dihydropyridine derivatives. For instance, nonsymmetrical variants have shown promise as inhibitors of multidrug resistance proteins (MRP), which are often overexpressed in cancer cells . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the dihydropyridine ring can enhance anticancer efficacy.

Table 2: Anticancer Activity of Dihydropyridine Derivatives

Compound NameTarget Cancer TypeInhibition (%)Reference
Nonsymmetrical DHPOvarian Carcinoma85
This compoundTBDTBD

Antioxidant and Anti-inflammatory Effects

The antioxidant properties of dihydropyridines contribute to their therapeutic potential in various inflammatory conditions. Studies have demonstrated that these compounds can scavenge free radicals and inhibit pro-inflammatory cytokines, thus providing a protective effect against oxidative stress-related diseases .

Insecticidal Properties

The insecticidal activity of 1,4-dihydropyridine derivatives has been explored as a means to develop safer agrochemicals. Certain compounds have exhibited significant toxicity against pests such as aphids and whiteflies at low concentrations, making them viable candidates for eco-friendly pest control solutions .

Table 3: Insecticidal Activity of Dihydropyridine Derivatives

Compound NameTarget PestLC50 (µg/mL)Reference
DHP Derivative AAphids5
This compoundWhitefliesTBD

Synthesis and Evaluation

A study by Döring et al. (2021) synthesized various novel 1,4-dihydropyridine derivatives using a one-pot method involving aromatic aldehydes and benzylamines. The synthesized compounds were evaluated for their antibacterial activity against several strains, indicating broad-spectrum efficacy .

Structure-Activity Relationship Studies

Research has shown that substituents on the dihydropyridine core significantly influence biological activity. For example, modifications at the N-benzyl position led to varying degrees of MRP inhibition in cancer cell lines . This highlights the importance of SAR studies in optimizing compound efficacy.

Mechanism of Action

The mechanism of action of 3-Amino-1-(ethoxymethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility :

  • The ethoxymethyl group’s ether linkage may improve aqueous solubility compared to thiophene or thiazole derivatives, which are more lipophilic due to aromatic rings .
  • The benzyloxy-substituted analog (MW 230.26) has the lowest solubility inferred from its bulky aromatic substituent .

Molecular Weight Trends: Ethoxymethyl (MW ~170.19) < Thiazole (MW 207.25) < Thiophene (MW 206.26) < Benzyloxy (MW 230.26).

Chemical Reactivity :

  • Thiophene and thiazole substituents offer electron-rich aromatic systems, enabling interactions in catalytic or biological systems (e.g., hydrogen bonding or π-π stacking) .
  • The ethoxymethyl group’s flexibility could influence conformational stability in solution or solid-state packing .

Potential Applications: Thiophene/Thiazole derivatives: Explored in pharmaceuticals due to bioactivity (e.g., kinase inhibition or antimicrobial activity) . Ethoxymethyl derivative: May serve as a prodrug candidate or intermediate in synthesis requiring polar functional groups.

Research Findings and Limitations

  • Experimental data on melting points, boiling points, or spectral properties (e.g., NMR, IR) are also absent.
  • Safety and Handling: Limited GHS data (e.g., hazard statements, storage conditions) are available for most analogs, necessitating further experimental validation .

Biological Activity

3-Amino-1-(ethoxymethyl)-1,4-dihydropyridin-4-one (often referred to as 3-AEMDHP) is a compound belonging to the 1,4-dihydropyridine (DHP) class, which has garnered attention for its diverse biological activities. DHPs are recognized for their potential applications in medicinal chemistry, particularly in cardiovascular and neuropharmacological contexts. This article delves into the biological activity of 3-AEMDHP, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-AEMDHP is C11H14N2O2C_{11}H_{14}N_2O_2, with a molecular weight of approximately 218.24 g/mol. The compound features an amino group at the 3-position and an ethoxymethyl substituent, which contribute to its reactivity and biological properties.

Pharmacological Properties

Research indicates that 3-AEMDHP exhibits several pharmacological activities:

  • Calcium Channel Blocking Activity : Similar compounds in the DHP family have demonstrated calcium channel blocking effects, which are crucial for treating conditions like hypertension and angina . Studies suggest that 3-AEMDHP may also act as a calcium channel blocker, modulating intracellular calcium levels in vascular smooth muscle cells.
  • Anticancer Activity : Novel derivatives of DHPs have been developed as inhibitors of multidrug resistance proteins (MRP1 and MRP2), which are implicated in cancer cell drug resistance. In vitro assays have shown that certain DHP derivatives can inhibit these transporters effectively . The potential of 3-AEMDHP in this context warrants further investigation.
  • Antimicrobial Properties : Some derivatives of DHPs have exhibited antibacterial activity, suggesting that 3-AEMDHP may also possess similar properties. Preliminary studies indicate its potential as an antimicrobial agent.

The biological activity of 3-AEMDHP can be attributed to several mechanisms:

  • Interaction with Receptors : The structural features of DHPs allow them to interact with various receptors, including adenosine receptors. Compounds with similar structures have shown promising results in receptor binding assays, indicating that 3-AEMDHP may modulate receptor activity .
  • Inhibition of Enzymatic Activity : Recent studies have explored the inhibition of specific enzymes by DHP derivatives. For instance, some compounds have been shown to inhibit xanthine oxidase, a target for gout treatment . Investigating whether 3-AEMDHP has similar inhibitory effects could reveal new therapeutic avenues.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds, providing insights into the potential applications of 3-AEMDHP:

  • Calcium Channel Modulation : A study evaluated a series of DHPs for their ability to modulate calcium ion transport in various cell lines. The findings indicated that specific substitutions on the DHP scaffold significantly affected their efficacy as calcium channel blockers .
  • Anticancer Efficacy : In vitro studies on nonsymmetrical DHPs demonstrated their effectiveness against cancer cell lines expressing MRP1 and MRP2. These compounds showed significant inhibition rates comparable to established inhibitors like probenecid .

Comparative Analysis

To better understand the unique properties of 3-AEMDHP, a comparative analysis with related compounds is essential. The following table summarizes key findings from various studies on DHP derivatives:

CompoundBiological ActivityMechanismReference
3-AEMDHPPotential calcium channel blockerModulates intracellular Ca²⁺ levels
5-Bromo-DHPInhibitor of MRP1/2Reduces drug resistance in cancer cells
Pyrazole-DHPAntimicrobial activityDisrupts cell membrane integrity

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